![molecular formula C22H18O3S B12557264 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one CAS No. 144288-56-2](/img/structure/B12557264.png)
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of sulfone derivatives This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a diphenylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1,3-diphenylprop-2-en-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium azide and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Sulfonamides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfone derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of various sulfone derivatives.
3-Fluoro-4-methylbenzenesulfonyl chloride: Similar structure with a fluorine substitution, used in similar applications.
4-Chlorophenylsulfonyl derivatives: Known for their antimicrobial properties.
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-1,3-diphenylprop-2-en-1-one is unique due to its specific structure, which combines the sulfonyl group with a diphenylprop-2-en-1-one moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
144288-56-2 |
---|---|
Molekularformel |
C22H18O3S |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)sulfonyl-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O3S/c1-17-12-14-20(15-13-17)26(24,25)22(19-10-6-3-7-11-19)16-21(23)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI-Schlüssel |
HAUNRRCOQRURQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.